molecular formula C3H3F3O4S B15157272 4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide

4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide

Cat. No.: B15157272
M. Wt: 192.12 g/mol
InChI Key: YTHOQNZONIUFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a dioxathiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide typically involves the reaction of trifluoromethanesulfanylamide with 2-alkynylbenzenesulfonamide. This reaction proceeds under mild conditions to afford the desired product in moderate to good yields . The incorporation of the trifluoromethyl group into the dioxathiolane ring is a key step in this synthetic route.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound

Scientific Research Applications

4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable building block in synthetic chemistry and a promising candidate for various applications in research and industry.

Properties

Molecular Formula

C3H3F3O4S

Molecular Weight

192.12 g/mol

IUPAC Name

4-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide

InChI

InChI=1S/C3H3F3O4S/c4-3(5,6)2-1-9-11(7,8)10-2/h2H,1H2

InChI Key

YTHOQNZONIUFRX-UHFFFAOYSA-N

Canonical SMILES

C1C(OS(=O)(=O)O1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.